molecular formula C15H18N4O2S2 B2968985 N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide CAS No. 389072-32-6

N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide

Cat. No.: B2968985
CAS No.: 389072-32-6
M. Wt: 350.46
InChI Key: XKQNBEKEVYHMOU-UHFFFAOYSA-N
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Description

N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide is a useful research compound. Its molecular formula is C15H18N4O2S2 and its molecular weight is 350.46. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Research on compounds containing thiadiazole scaffolds, similar to N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide, shows significant potential in anticancer therapy. For instance, a study on Schiff’s bases containing thiadiazole and benzamide groups demonstrated promising anticancer activity against various human cancer cell lines. These compounds were evaluated using the MTT assay method, showing comparable GI50 values to standard drugs like Adriamycin. The promising candidates from this study exhibited potent anticancer effects, suggesting the utility of thiadiazole derivatives in designing new anticancer agents (S. Tiwari et al., 2017).

Synthesis and Material Applications

Thiadiazole derivatives have also been explored for their synthetic utility and applications in material science. For example, oxidative dimerization of thioamides, a process relevant to the synthesis of thiadiazole derivatives, has been employed to produce 3,5-disubstituted 1,2,4-thiadiazoles in excellent yields. This method, involving hypervalent iodine(V)-containing reagents, highlights the versatility of thiadiazole compounds in synthesizing novel materials with potential applications in various fields (Pravin Patil et al., 2009).

Antimicrobial and Antibacterial Activities

Thiadiazole derivatives exhibit significant antimicrobial and antibacterial activities, making them candidates for developing new antimicrobial agents. A study on substituted 1,3,4-thiadiazole and imidazo[2,1-b][1,3,4]thiadiazole derivatives showed these compounds possess antibacterial and antifungal activities. Their effectiveness against various microbial strains suggests the potential of thiadiazole-based compounds in addressing antibiotic resistance and developing new antimicrobial treatments (B. Chandrakantha et al., 2014).

Properties

IUPAC Name

N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S2/c1-4-12(20)17-14-18-19-15(23-14)22-8-13(21)16-11-7-9(2)5-6-10(11)3/h5-7H,4,8H2,1-3H3,(H,16,21)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQNBEKEVYHMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC(=O)NC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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